

An In-depth Technical Guide to the Physicochemical Properties of (+)-Sesamolin

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Compound of Interest

Compound Name: (+)-Sesamolin

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of **(+)-Sesamolin**, a significant lignan found in sesame seeds (*Sesamum indicum* L.). The information is compiled to support research, drug discovery, and development activities.

Physicochemical Properties

(+)-Sesamolin is a furofuran lignan recognized for its various biological activities, although it is less studied than other sesame lignans like sesamin.^{[1][2][3]} Its utility in pharmacological applications is influenced by its physicochemical characteristics, particularly its low water solubility.^{[1][2][4][5]}

Table 1: Physical and Chemical Properties of **(+)-Sesamolin**

Property	Value
Molecular Formula	C ₂₀ H ₁₈ O ₇ [1][4][6][7]
Molecular Weight	370.35 g/mol [6][7]
CAS Number	526-07-8[6][7]
Appearance	White crystalline solid/powder[8][9]
Melting Point	93.60 °C[6], 94-95 °C[9]
Boiling Point	520.8 °C (Predicted)[1][6]
Density	1.4 ± 0.1 g/cm ³ [1][10]
Solubility	
Water	Very slightly soluble (<0.1 mg/mL)[1][4][5][10][11]
Ethanol	~0.5 mg/mL[1][8]
DMSO	~12 mg/mL[1][8], 10 mg/mL
DMF	~30 mg/mL[1][8]
Chloroform	Soluble[9]
Lipophilicity (logP)	2.6 (Predicted)
Topological Polar Surface Area (TPSA)	64.6 Å ² [5]
UV/Vis (λ _{max})	237, 289 nm[8]
Optical Rotation [α] _D ²⁰	+212° (in chloroform)[9]

Experimental Protocols

The isolation, purification, and characterization of **(+)-Sesamolin**, along with the evaluation of its biological activities, involve a range of standard and advanced laboratory techniques.

The primary source of **(+)-Sesamolin** is sesame seeds and their oil.[6] The general workflow involves extraction followed by chromatographic purification.

- Extraction:
 - Sample Preparation: Sesame seeds are ground, and a crude extract is typically obtained using solvents like methanol. For oil samples, preliminary steps to remove interfering compounds may involve liquid-liquid extraction or solid-phase extraction.[1]
 - Solvent Extraction: Techniques like Soxhlet extraction can be employed, using solvents of increasing polarity to separate compounds based on their solubility.[12] Annular Centrifugal Extraction (ACE) and Centrifugal Partition Extraction (CPE) have also been effectively used for extracting phenolic compounds from sesame oil.[13][14]
- Purification:
 - Column Chromatography: Silica gel columns are a common method for the initial separation of lignans from the crude extract.[1]
 - Counter-Current Chromatography (CCC): This technique has been successfully used to separate sesamolin and sesamin with high purity (98%) and recovery (64%).[1][15]
 - Centrifugal Partition Chromatography (CPC): CPC is an effective liquid-liquid partitioning method for purifying sesamolin from extracts, suitable for scaling up the process.[1][16]
 - High-Performance Liquid Chromatography (HPLC): Preparative or semi-preparative HPLC is often used as a final step to achieve high purity (>97%) of the isolated sesamolin.[1][16]

Once isolated, the structure of **(+)-Sesamolin** is confirmed using various spectroscopic methods.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^{13}C NMR are used to elucidate the detailed chemical structure and stereochemistry of the molecule.[15]
- Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Resolution Mass Spectrometry (HRMS) are used to confirm the molecular weight and elemental composition.[1][16]

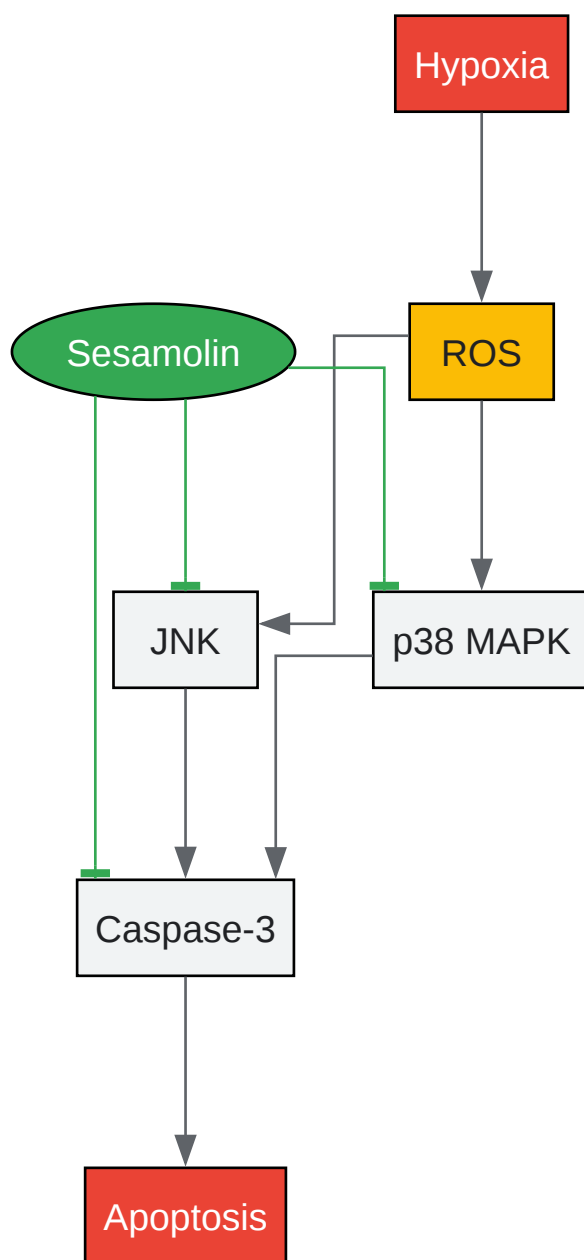
The chemical properties of **(+)-Sesamolin** are often defined by its biological activities. Standard in vitro assays are used to quantify these effects.

- Antioxidant Activity Assays:
 - DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of sesamol to donate a hydrogen atom or electron to neutralize the stable DPPH free radical.[\[1\]](#)
 - ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: This method evaluates the scavenging activity of sesamol against the ABTS radical cation.[\[17\]](#)
 - Oxygen Radical Absorbance Capacity (ORAC) Assay: The ORAC assay measures the ability of an antioxidant to inhibit the oxidation of a fluorescent probe initiated by a free radical generator.[\[4\]](#)[\[18\]](#)
 - Ferric Reducing Ability Power (FRAP) Assay: This assay determines the ability of sesamol to reduce ferric iron (Fe^{3+}) to ferrous iron (Fe^{2+}).[\[4\]](#)
- Anti-Inflammatory Activity Assays:
 - Nitric Oxide (NO) Inhibition Assay: Murine microglial cells (e.g., BV-2) are stimulated with lipopolysaccharide (LPS) to induce NO production. The inhibitory effect of sesamol on NO generation is then measured.[\[1\]](#)
 - Cytokine Measurement: The levels of pro-inflammatory cytokines such as $\text{TNF-}\alpha$ and IL-6 in LPS-stimulated cells are quantified using methods like ELISA to assess the anti-inflammatory effect of sesamol.[\[19\]](#)[\[20\]](#)

Signaling Pathways and Biological Mechanisms

(+)-Sesamol exerts its biological effects by modulating several key cellular signaling pathways.

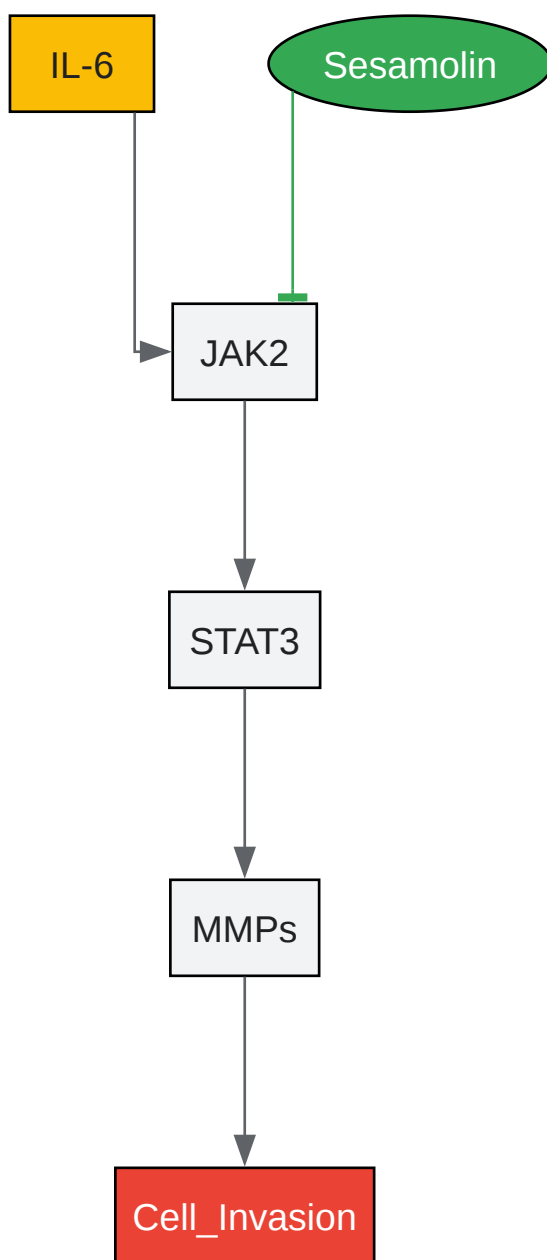
In neuronal cells, **(+)-Sesamol** provides protection against hypoxia-induced oxidative stress and apoptosis.[\[1\]](#)[\[4\]](#) It achieves this by inhibiting the phosphorylation and activation of the Mitogen-Activated Protein Kinase (MAPK) cascades, specifically p38 MAPK and JNK, as well as downstream effectors like caspase-3.[\[1\]](#)[\[21\]](#)



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Sesamol's neuroprotective mechanism via MAPK inhibition.

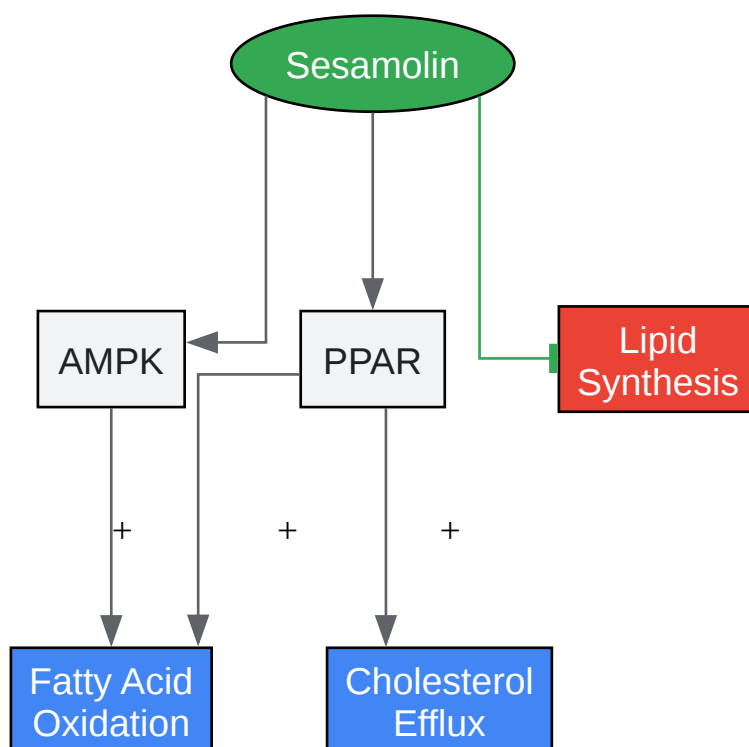
In human colon cancer cells, **(+)-Sesamol** has demonstrated antiproliferative effects by inhibiting the activation of the JAK2/STAT3 pathway.[1] This inhibition prevents the downstream expression of genes involved in cell invasion, such as Matrix Metalloproteinases (MMPs).[1]



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Inhibition of the JAK2/STAT3 pathway by Sesamolin.

In steatotic HepG2 cells, sesame lignans, including sesamolin, have been shown to alleviate lipid accumulation. They activate AMPK and PPAR signaling pathways, which in turn enhance the expression of genes related to fatty acid oxidation and cholesterol efflux, while reducing lipid synthesis.[22]

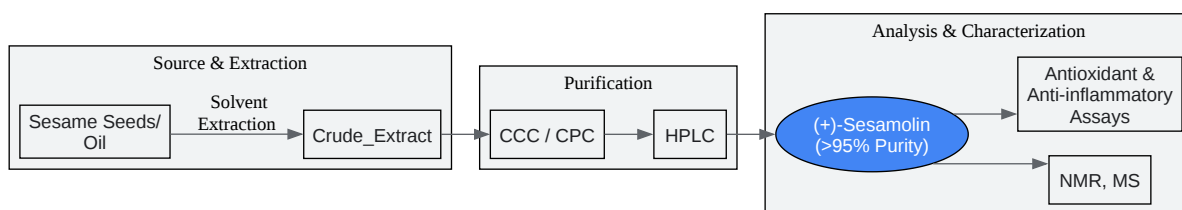


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Sesamolins role in regulating lipid metabolism.

Experimental Workflow Overview

The process from raw material to purified compound and bioactivity analysis follows a structured workflow.



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Workflow for **(+)-Sesamolin** isolation and analysis.

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